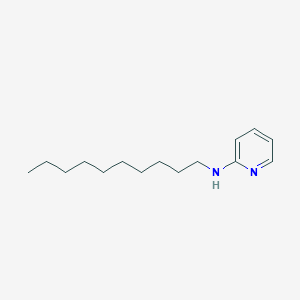

Decyl-pyridin-2-yl-amine

Description

Significance of Pyridin-2-yl-amine Scaffolds in Organic and Inorganic Chemistry

The pyridin-2-yl-amine scaffold is a fundamental structural motif with broad utility. In organic synthesis, these compounds serve as versatile precursors for the creation of more complex heterocyclic systems. nih.gov They are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals. thieme-connect.comresearchgate.net The presence of both a pyridine (B92270) ring and an amino group allows for a variety of chemical transformations, including N-alkylation, acylation, and participation in coupling reactions. thieme-connect.comresearchgate.net

In inorganic chemistry, pyridin-2-yl-amine derivatives are widely employed as ligands for transition metals. nih.govresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can coordinate to a metal center, forming stable chelate complexes. rsc.org The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring or the alkyl chain on the amino group, thereby influencing the catalytic activity and physical properties of the resulting metal complexes. researchgate.net

Role of Long Alkyl Chains in Modulating Molecular Architecture and Intermolecular Interactions

The incorporation of long alkyl chains, such as a decyl group, plays a crucial role in dictating the supramolecular organization and physical properties of molecules. beilstein-journals.org These nonpolar chains significantly influence intermolecular forces, primarily through van der Waals interactions. nih.gov The length of the alkyl chain can affect the packing of molecules in the solid state and their self-assembly into ordered two-dimensional structures on surfaces. beilstein-journals.org

Longer alkyl chains generally lead to increased stabilization energy due to greater dispersion forces. beilstein-journals.org This can be leveraged to control the formation of specific molecular arrangements, such as lamellar or columnar structures. nih.gov Furthermore, the presence of long alkyl chains can enhance solubility in nonpolar solvents and influence the material's hydrophobicity. mdpi.com In the context of porous organic polymers, the introduction of long alkyl chains can create a "brush-like" architecture on the pore surface, leading to superhydrophobic properties. mdpi.com

Decyl-pyridin-2-yl-amine as a Model Compound for Structure-Property Investigations

This compound, with its ten-carbon alkyl chain, serves as an excellent model compound for studying the interplay between the pyridin-2-yl-amine headgroup and a long aliphatic tail. The distinct polarity difference between the aromatic, nitrogen-containing headgroup and the nonpolar alkyl chain makes it an interesting subject for investigating self-assembly and interfacial behavior.

Below are some of the key properties of this compound:

| Property | Value | Reference |

| CAS Number | 101259-87-4 | oakwoodchemical.comchemicalbook.com |

| Molecular Formula | C15H26N2 | oakwoodchemical.comscbt.com |

| Molecular Weight | 234.38 g/mol | chemicalbook.comscbt.com |

The synthesis of N-alkyl-2-aminopyridines, including this compound, can be achieved through various methods. One common approach involves the N-alkylation of 2-aminopyridine (B139424) with an appropriate alkyl halide, such as decyl bromide. researchgate.net Other synthetic strategies include palladium-catalyzed amination reactions and reductive amination. thieme-connect.comresearchgate.net

Overview of Research Trajectories for N-Alkyl-2-aminopyridine Derivatives

Research into N-alkyl-2-aminopyridine derivatives is following several promising trajectories. A significant area of focus is their application in materials science, particularly in the development of functional organic materials. The ability to tune their self-assembly properties by varying the alkyl chain length makes them attractive for creating ordered thin films and surfaces with specific functionalities.

In the field of medicinal chemistry, N-alkyl-2-aminopyridine scaffolds are being explored for the development of new therapeutic agents. For instance, compounds containing the N-alkyl-N-(pyridin-2-yl)hydroxylamine core have demonstrated selective antibacterial activity. nih.gov The length of the alkyl chain has been shown to modulate the antibacterial efficacy of certain cationic amphiphiles. acs.org

Furthermore, the use of N-alkyl-2-aminopyridines as directing groups in C-H activation reactions is an active area of research in organic synthesis. researchgate.netacs.org This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing efficient routes to complex molecules. The development of new catalytic systems utilizing N-alkyl-2-aminopyridine ligands for a variety of chemical transformations also remains a vibrant field of investigation. nih.govrsc.org

Structure

3D Structure

Properties

IUPAC Name |

N-decylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h9,11-12,14H,2-8,10,13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNPVKIONFWLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural determination of Decyl-pyridin-2-yl-amine, providing detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides a clear map of the proton environments within the molecule. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the pyridine (B92270) ring, the amine proton, and the aliphatic protons of the decyl chain.

The pyridine ring protons appear in the downfield region, typically between δ 6.4 and 8.1 ppm, due to the deshielding effect of the aromatic ring current. The proton at position 6 (H-6) is the most deshielded, appearing as a doublet of doublets, due to its proximity to the electronegative ring nitrogen. The protons at positions 3, 4, and 5 exhibit characteristic splitting patterns based on their coupling with adjacent protons.

The protons of the decyl chain appear in the upfield region. The methylene (B1212753) group attached directly to the amine nitrogen (N-CH₂) is observed around δ 3.3-3.4 ppm as a triplet, deshielded by the adjacent nitrogen atom. The other methylene groups of the decyl chain produce a complex multiplet, often overlapping, in the δ 1.2-1.7 ppm range. The terminal methyl (CH₃) group gives rise to a characteristic triplet at approximately δ 0.8-0.9 ppm. The amine proton (N-H) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.05 | Doublet of doublets (dd) |

| Pyridine H-4 | ~7.40 | Triplet of doublets (td) |

| Pyridine H-5 | ~6.60 | Doublet of doublets (dd) |

| Pyridine H-3 | ~6.45 | Doublet (d) |

| Amine N-H | Variable (e.g., ~4.5-5.5) | Broad Singlet (br s) |

| N-CH₂ (C1') | ~3.35 | Triplet (t) |

| C2' to C9' -CH₂- | ~1.2-1.7 | Multiplet (m) |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbon atoms of the pyridine ring resonate in the downfield region (δ 105–160 ppm). The carbon atom attached to the amino group (C-2) is the most deshielded among the ring carbons, appearing at approximately δ 158-160 ppm. libretexts.orglibretexts.org The other aromatic carbons (C-3, C-4, C-5, C-6) show distinct signals in the aromatic region. researchgate.net

The carbon atoms of the decyl chain are observed in the upfield region of the spectrum (δ 14–45 ppm). wisc.edu The carbon of the N-CH₂ group appears around δ 43-45 ppm. The signals for the other methylene carbons of the chain are found between δ 22 and 32 ppm, while the terminal methyl carbon gives a signal at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~159.0 |

| Pyridine C-6 | ~148.0 |

| Pyridine C-4 | ~137.5 |

| Pyridine C-3 | ~112.0 |

| Pyridine C-5 | ~106.0 |

| N-CH₂ (C1') | ~44.0 |

| Decyl Chain Carbons | ~31.9, 29.6, 29.3, 27.2, 22.7 |

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. sdsu.edu For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring (e.g., H-3 with H-4, H-4 with H-5, and H-5 with H-6). emerypharma.com Additionally, correlations are seen along the entire decyl chain, starting from the N-CH₂ protons coupling with the adjacent CH₂ group, and continuing down to the terminal methyl group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. columbia.edu The HSQC spectrum allows for the direct assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at ~8.05 ppm (H-6) will show a correlation to the carbon signal at ~148.0 ppm (C-6), and the proton signal at ~3.35 ppm (N-CH₂) will correlate to the carbon signal at ~44.0 ppm (C1'). youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to specific vibrational modes.

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. wpmucdn.comresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Aliphatic C-H stretching vibrations from the decyl chain are observed as strong bands just below 3000 cm⁻¹, specifically in the 2850-2960 cm⁻¹ region. wpmucdn.com

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of sharp, medium-to-strong absorption bands in the 1400-1610 cm⁻¹ region. nist.gov

N-H Bend: The N-H bending vibration for a secondary amine typically appears around 1500-1580 cm⁻¹. wpmucdn.com

C-H Bends: Aliphatic C-H bending vibrations for CH₂ and CH₃ groups are found at approximately 1465 cm⁻¹ and 1375 cm⁻¹, respectively. Aromatic C-H out-of-plane bending vibrations appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3350 - 3450 | Medium, Sharp |

| Aromatic C-H Stretch | 3010 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| C=N, C=C Ring Stretches | 1400 - 1610 | Medium to Strong |

| N-H Bend | 1500 - 1580 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is dominated by the π-electron system of the pyridine ring. Typically, pyridine and its derivatives exhibit two main absorption bands corresponding to π → π* and n → π* transitions. nist.gov

π → π Transitions:* These are high-energy transitions that result in strong absorption bands, typically observed at shorter wavelengths. For 2-aminopyridine (B139424) derivatives, strong absorptions are expected around 230-240 nm and 290-310 nm.

n → π Transition:* This transition involves the non-bonding electrons on the nitrogen atom. It is a lower-energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength, often observed as a shoulder on the main π → π* absorption band.

The substitution of the decylamino group on the pyridine ring acts as an auxochrome, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~235 | High |

| π → π* | ~305 | Moderate to High |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The Raman spectrum is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum.

For this compound, the most intense peaks in the Raman spectrum are expected to be associated with the vibrations of the pyridine ring. researchgate.net

Ring Breathing Mode: A very strong and sharp band, characteristic of the pyridine ring's symmetric "breathing" vibration, is expected around 990-1010 cm⁻¹. nih.gov

Ring Stretching Modes: Other C-C and C-N stretching modes of the ring will appear as strong bands in the 1200-1610 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching will be visible near 3050-3070 cm⁻¹. Aliphatic C-H stretching modes of the decyl chain will also be present in the 2800-3000 cm⁻¹ range.

Skeletal Vibrations: The C-C skeletal vibrations of the decyl chain will produce a series of weaker bands in the fingerprint region (800-1200 cm⁻¹).

Table 5: Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3070 | Medium |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| Ring Stretching Modes | 1200 - 1610 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a molecule. For this compound (C15H26N2), the molecular formula confirms a molecular weight of approximately 234.38 g/mol appchemical.comscbt.com. In a typical mass spectrometry experiment, the molecule is ionized to produce a molecular ion (M+•) or a pseudomolecular ion ([M+H]+), whose mass-to-charge ratio (m/z) is measured to confirm the molecular weight uab.edu.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. While specific fragmentation data for this compound is not extensively published, the fragmentation pathways can be predicted based on the behavior of related N-alkyl-aminopyridine and heterocyclic compounds. The fragmentation process is initiated by the ionization of the molecule, typically at a nitrogen atom, followed by cleavage of the weakest bonds arkat-usa.orgmdpi.com.

Key fragmentation pathways for N-alkyl-aminopyridines generally involve:

α-Cleavage: Fission of the C-C bond adjacent to the amine nitrogen is a common pathway. For this compound, this would involve the cleavage of the bond between the first and second carbon atoms of the decyl chain, leading to the loss of a C9H19• radical and the formation of a stable resonance-stabilized cation.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen atom to the pyridine ring, followed by the elimination of a neutral alkene.

Cleavage of the Alkyl Chain: The long decyl chain can undergo fragmentation at various points, leading to a series of ions separated by 14 Da (the mass of a CH2 group).

Pyridine Ring Fragmentation: The pyridine ring itself can break apart, typically after initial fragmentation of the side chain, leading to characteristic ions corresponding to pyridinium (B92312) or smaller fragments .

The analysis of these fragment ions allows for the unambiguous confirmation of the compound's identity and the connectivity of its constituent parts.

Table 1: Predicted Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H26N2 | appchemical.comscbt.com |

| Molecular Weight | 234.38 g/mol | appchemical.comscbt.com |

| Exact Mass | 234.210 Da |

X-ray Crystallography for Solid-State Molecular Structure and Packing Analysis

The packing of molecules in a crystal is governed by a network of intermolecular interactions. For aminopyridine derivatives, hydrogen bonding is a dominant force. The secondary amine group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen atom is a strong hydrogen bond acceptor. This frequently leads to the formation of dimers or chains through N-H···N intermolecular hydrogen bonds mdpi.comnih.gov.

Table 2: Typical Intermolecular Interactions in Aminopyridine Crystal Structures

| Interaction Type | Description | Typical Distance/Geometry | Reference Example |

|---|---|---|---|

| N-H···N Hydrogen Bond | Amine hydrogen bonds to pyridine nitrogen | N···N distance of ~3.0 Å | N-(Pyridin-2-ylmethyl)pyridin-2-amine nih.gov |

| C-H···π Interaction | C-H bond points towards the face of a pyridine ring | H···centroid distance < 3.0 Å | N-(Pyridin-2-ylmethyl)pyridin-2-amine nih.gov |

The aminopyridine moiety is an excellent ligand for coordinating with metal ions, utilizing both the pyridine nitrogen and the exocyclic amine nitrogen. This allows this compound to function as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. The coordination chemistry of aminopyridines is extensive, with complexes formed with a wide range of transition metals wikipedia.orgjscimedcentral.com.

The coordination environment around the metal ion is determined by the metal's preferred geometry, its oxidation state, and the steric bulk of the ligands.

Coordination Mode: Aminopyridines can coordinate in a monodentate fashion through the more basic pyridine nitrogen or, more commonly, in a bidentate N,N'-chelating mode mdpi.commdpi.com. The long decyl chain would likely influence the solubility and steric accessibility of the metal complex.

Coordination Geometry: Depending on the metal ion and other co-ligands, various geometries can be achieved. For example, complexes with d10 metal ions like Zn(II) or Cd(II) can exhibit tetrahedral or octahedral geometries mdpi.com. Iron(II) complexes with bulky aminopyridine ligands have shown distorted tetrahedral or dinuclear bridged structures mdpi.com. Copper(II) complexes often adopt tetragonally distorted octahedral or square pyramidal geometries mdpi.com.

The study of these metal complexes via X-ray crystallography reveals precise metal-ligand bond lengths and angles, providing insight into the electronic and steric effects of the this compound ligand on the properties of the resulting complex.

Table 3: Coordination Geometries in Metal Complexes with Pyridine-Type Ligands

| Metal Ion | Ligand System | Coordination Geometry | Reference |

|---|---|---|---|

| Cd(II) | 2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiol | Distorted trigonal–bipyramidal | nih.gov |

| Fe(II) | Bulky N-aryl-aminopyridine | Monomeric (distorted tetrahedral) or Dimeric (bridged) | mdpi.com |

| Zn(II) | Ethyl nicotinate | Distorted tetrahedral | mdpi.com |

Coordination Chemistry and Metal Complexation Studies of Decyl Pyridin 2 Yl Amine

Ligand Properties of Decyl-pyridin-2-yl-amine

The coordination behavior of this compound is governed by the electronic and steric characteristics of its constituent parts: the pyridin-2-amine core and the decyl tail.

The this compound ligand possesses two potential nitrogen donor atoms: the pyridine (B92270) ring nitrogen and the exocyclic amine nitrogen. The coordination chemistry of 2-aminopyridines is a well-researched area, revealing versatile bonding modes. mdpi.comresearchgate.net

Pyridine Nitrogen: The nitrogen atom of the pyridine ring is a strong σ-donor and is typically the primary site for metal coordination. mdpi.comnih.govsemanticscholar.org In the majority of aminopyridine complexes, coordination occurs through this nitrogen atom. mdpi.comresearchgate.net This interaction is evidenced by shifts in spectroscopic data, such as the displacement of pyridine ring deformation bands to higher frequencies in infrared (IR) spectra. nih.gov

The dual-donor capability allows this compound to exhibit rich coordination chemistry, acting as either a monodentate or a bidentate chelating ligand depending on the metal ion, the steric environment, and the reaction conditions. mdpi.comnih.gov

The long, non-polar decyl (C₁₀H₂₁) chain significantly influences the ligand's steric profile and physical properties without directly participating in electronic donation to the metal center.

Steric Hindrance: The bulkiness of the decyl group can sterically hinder the approach of metal ions and other ligands, influencing the coordination number and geometry of the resulting complex. researchgate.netresearchgate.net For example, significant steric crowding can favor the formation of complexes with lower coordination numbers or prevent the assembly of certain polynuclear structures. researchgate.netnsf.gov This steric effect can be a tool to control monomer enchainment in polymerization catalysis or to favor the formation of tetrahedral complexes over octahedral ones. researchgate.netnsf.gov

Flexibility and Conformation: The decyl chain is highly flexible, capable of adopting numerous conformations. This flexibility can allow the ligand to arrange itself within the coordination sphere to minimize steric clashes. Furthermore, the hydrophobic nature of the chain can promote solubility in non-polar organic solvents and influence the crystal packing of the metal complexes through van der Waals interactions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization relies on a suite of spectroscopic and analytical techniques to elucidate the structure and bonding.

This compound is expected to form stable complexes with a variety of transition metals, including those from the d-block. The synthesis generally involves mixing stoichiometric amounts of the ligand and the metal salt, such as a halide or acetate (B1210297), in a solvent like methanol (B129727), ethanol, or dichloromethane (B109758) at room temperature or under reflux. nih.govnih.govmdpi.com

Palladium(II) Complexes: Palladium(II) ions, with a d⁸ electron configuration, strongly favor a square planar geometry. Reactions with aminopyridine-type ligands readily form complexes. nih.govmdpi.com The synthesis can be achieved by reacting the ligand with a palladium(II) salt like PdCl₂. nih.gov The resulting complexes are often stable solids, soluble in polar organic solvents. nih.gov

Zinc(II) Complexes: Zinc(II) has a flexible coordination sphere and can form complexes with various geometries, most commonly tetrahedral or octahedral. ajol.infonih.gov The reaction of an aminopyridine ligand with zinc salts like ZnCl₂ or Zn(NO₃)₂ typically proceeds in a 1:1 or 1:2 metal-to-ligand ratio in a solvent such as methanol. mdpi.comajol.info Depending on the specific ligand and reaction conditions, both mononuclear and dinuclear zinc complexes can be formed. carta-evidence.org

Ruthenium(II) Complexes: Ruthenium(II) forms a vast array of octahedral complexes. A common synthetic route involves reacting the ligand with a suitable ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂. nih.gov In many cases, aminopyridine ligands have been observed to act as monodentate donors through the pyridine nitrogen in Ru(II) complexes. nih.gov

Iron(II) Complexes: Iron(II) complexes with aminopyridine ligands are of interest for their catalytic applications. nsf.gov Synthesis is typically achieved by the metalation of the ligand with an iron(II) precursor like FeCl₂(THF)₁.₅ in an inert solvent such as toluene. nsf.gov The resulting complexes can be monomeric or dimeric, with the ligand coordinating in a chelating fashion. mdpi.comnsf.gov

The coordination of this compound to a metal center induces distinct changes in its spectroscopic properties, which serve as evidence of complex formation.

UV-Vis Spectroscopy: The electronic spectra of the complexes typically show bands corresponding to π-π* transitions within the aromatic system of the ligand, as well as metal-to-ligand charge transfer (MLCT) bands. royalsocietypublishing.org Upon complexation, these bands may shift in wavelength and intensity. royalsocietypublishing.orgresearchgate.net For instance, MLCT bands are characteristic of transition metal complexes with pyridyl ligands. royalsocietypublishing.org

NMR Spectroscopy: In ¹H NMR spectra, the coordination of the nitrogen atoms to a metal ion causes a downfield shift of the signals for protons on the pyridine ring and the amine group, due to the deshielding effect of the metal center. Broadening of signals can also occur. For paramagnetic complexes, such as those of high-spin Fe(II), the signals can be significantly shifted and broadened. nsf.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. A shift in the ν(C=N) stretching frequency of the pyridine ring to a higher wavenumber is indicative of coordination through the pyridine nitrogen. orientjchem.orgkpi.ua Similarly, a shift in the ν(N-H) stretching frequency indicates the involvement of the amine nitrogen in bonding. nih.gov The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. orientjchem.org

| Spectroscopic Technique | Observation Upon Complexation | Indication |

|---|---|---|

| UV-Vis | Shift in absorption maxima (λmax) and appearance of new bands | Alteration of electronic structure; Metal-to-Ligand Charge Transfer (MLCT) royalsocietypublishing.orgresearchgate.net |

| ¹H NMR | Downfield shift of pyridine and amine proton signals | Deshielding effect from metal coordination to N atoms nsf.gov |

| IR | Shift in ν(C=N)pyridine and ν(N-H)amine frequencies | Coordination of pyridine and/or amine nitrogen atoms nih.govkpi.ua |

| Far-IR | Appearance of new bands (typically 400-600 cm⁻¹) | Formation of new Metal-Nitrogen (M-N) bonds orientjchem.org |

The stoichiometry of the complexes formed by this compound depends on factors such as the metal-to-ligand molar ratio used in the synthesis, the coordination number preferred by the metal ion, and the steric bulk of the ligand. Common stoichiometries for bidentate ligands of this type are 1:1 and 1:2 (Metal:Ligand). nih.govmdpi.com For instance, octahedral metals can accommodate multiple ligands, while square planar metals might form 1:1 or 1:2 complexes depending on the other coordinating species.

The stability of the formed complexes in solution is quantified by their formation or stability constants (K). A larger stability constant indicates a greater tendency for the complex to form and remain intact in solution. researchgate.net The chelate effect, resulting from the bidentate coordination of the pyridin-2-amine moiety, significantly enhances the stability of the complexes compared to analogous complexes with monodentate ligands. The stability is also influenced by the nature of the metal ion and the pH of the solution. researchgate.netrsc.org

| Metal Ion | Ligand Type | log K (Typical Range) | Reference |

|---|---|---|---|

| Cu(II) | 2-Aminopyridine (B139424) | log K₁: 2.5 - 3.5 | researchgate.net |

| Ni(II) | 2-Aminopyridine | log K₁: 1.5 - 2.5 | researchgate.net |

| Zn(II) | Aminoquinoline Derivative | log K: ~6.3 | nih.gov |

| Ni(II) | Adenine/Amino Acid | log β₁₁₁: 10 - 12 | nih.gov |

Note: The stability constants (log K) are highly dependent on experimental conditions (temperature, ionic strength, solvent). The values presented are illustrative for related systems.

Investigation of Coordination Modes and Geometries (e.g., Monodentate, Bidentate, Tridentate)

This compound, like other N-substituted 2-aminopyridine ligands, possesses two primary donor sites: the pyridine ring nitrogen and the exocyclic amino nitrogen. This arrangement allows for several potential coordination modes, primarily monodentate and bidentate chelation.

Monodentate Coordination: In this mode, the ligand coordinates to a metal center through only one of its nitrogen donors. Typically, the more basic and sterically accessible pyridine nitrogen is favored for coordination. This mode of coordination is often observed in complexes where the metal center is sterically crowded or when competing ligands are present. For instance, in certain complexes of 2,6-bis(α-iminoalkyl)pyridines with MeLi, N-alkylation can occur, leading to a scenario where the pyridine nitrogen is the primary point of interaction nih.gov.

Bidentate Coordination: The most common coordination mode for 2-aminopyridine derivatives is bidentate, where both the pyridine and the amino nitrogen atoms bind to the same metal center, forming a stable five-membered chelate ring. This mode is prevalent in complexes with a variety of transition metals, including copper(II), nickel(II), and cobalt(II) nih.govorientjchem.org. The formation of this chelate ring provides enhanced thermodynamic stability to the complex. Spectroscopic studies, such as FT-IR and NMR, can provide evidence for bidentate coordination by showing shifts in the vibrational frequencies of the C=N (pyridine) and C-N (amino) bonds upon complexation orientjchem.org.

Tridentate Coordination: While this compound itself is a bidentate ligand, derivatives can be designed to exhibit tridentate coordination. For example, the introduction of another donor group on the decyl chain or the pyridine ring could lead to a tridentate ligand. In a broader context, related pyridine-based ligands, such as 2,6-bis(iminomethyl)pyridine derivatives, readily act as tridentate ligands, forming highly stable complexes with various transition metals nih.gov. The coordination geometry in such complexes is often distorted octahedral or trigonal bipyramidal. While no specific examples of tridentate coordination involving a modified this compound are available, the principles of ligand design suggest this as a feasible extension of its coordination chemistry.

The coordination geometry around the metal center is dictated by the coordination mode of the ligand, the nature of the metal ion, and the presence of other co-ligands. For bidentate this compound complexes, square planar or tetrahedral geometries are common for four-coordinate metals, while octahedral geometries are expected for six-coordinate metals.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Chelate Ring Size | Common Geometries | Influencing Factors |

|---|---|---|---|---|

| Monodentate | Pyridine N | - | Tetrahedral, Square Planar | Steric hindrance, presence of stronger ligands |

| Bidentate | Pyridine N, Amino N | 5-membered | Square Planar, Tetrahedral, Octahedral | Metal ion preference, ligand-to-metal ratio |

| Tridentate (for derivatives) | Pyridine N, Amino N, additional donor | Variable | Octahedral, Trigonal Bipyramidal | Ligand design, metal coordination number |

Influence of the Decyl Chain on Complexation Behavior

The presence of the long, flexible decyl chain imparts unique characteristics to the ligand and its metal complexes, significantly influencing their physical and chemical properties.

One of the most direct consequences of the decyl chain is the enhanced solubility of the resulting metal complexes in nonpolar organic solvents. The hydrophobic nature of the C10 alkyl group allows for favorable interactions with nonpolar solvent molecules, a property that is often exploited in the design of catalysts and materials that are soluble in organic media.

Furthermore, the decyl chain can play a crucial role in the self-assembly of metal complexes in both solution and the solid state. The van der Waals interactions between the long alkyl chains of adjacent complex molecules can drive the formation of ordered supramolecular structures, such as micelles, vesicles, or liquid crystalline phases. While specific studies on this compound are limited, the principle of alkyl chain-driven self-assembly is well-established in coordination chemistry.

The decyl group, being an electron-donating alkyl group, can subtly influence the electronic properties of the ligand and, consequently, the metal center. The inductive effect of the decyl chain increases the electron density on the amino nitrogen, which can enhance its basicity and strengthen the M-N(amino) bond.

Table 2: Effects of the Decyl Chain on Complex Properties

| Property | Influence of Decyl Chain | Underlying Mechanism |

|---|---|---|

| Solubility | Increased in nonpolar solvents | Hydrophobic interactions of the alkyl chain |

| Self-Assembly | Promotes formation of supramolecular structures | Van der Waals forces between adjacent decyl chains |

| Electronic Properties | Slight increase in electron density on the amino N | Inductive effect of the alkyl group |

| Steric Properties | Creates a sterically hindered coordination environment | Bulk and flexibility of the decyl chain |

Catalytic Applications and Mechanistic Investigations of Decyl Pyridin 2 Yl Amine Derivatives

Role as Ligands in Homogeneous Catalysis

The core of Decyl-pyridin-2-yl-amine's catalytic utility lies in its ability to act as a bidentate ligand, coordinating with a metal center through both the pyridine (B92270) ring's nitrogen atom and the exocyclic amine nitrogen. This chelation forms a stable five-membered ring, which can influence the metal center's reactivity, selectivity, and stability. Derivatives of this ligand have been instrumental in a variety of catalytic reactions, demonstrating their versatility and effectiveness.

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a primary goal in modern synthetic chemistry, offering an atom-economical pathway to complex molecules. nih.govrsc.org Pyridine derivatives are pivotal in this area, often serving as directing groups to achieve high regioselectivity. nih.govresearchgate.net In this context, the pyridin-2-yl-amine framework can act as a directing group, where the nitrogen atoms coordinate to a transition metal catalyst (such as Palladium, Rhodium, or Ruthenium) and position it to selectively activate a specific C-H bond on a substrate.

For instance, in a palladium-catalyzed reaction, the ligand can facilitate ortho-alkenylation or arylation of pyridine N-oxides. researchgate.net The bidentate coordination of the pyridin-2-yl-amine moiety to the palladium center is a key step in the catalytic cycle, which typically involves C-H activation, migratory insertion of an unsaturated partner (like an alkene or alkyne), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov While specific studies on the decyl- derivative are not prominent, the principle established with related N-substituted pyridin-2-yl-amides demonstrates the potential for such ligands to direct C-H functionalization with high precision. nih.gov

Hydrogen Transfer Reactions

Hydrogen transfer reactions are fundamental processes in organic synthesis, enabling the reduction of various functional groups. Metal complexes bearing pyridin-2-yl-amine and related pyridyl-imine ligands have emerged as effective catalysts for these transformations, particularly in the reduction of ketones to alcohols. researchgate.netresearchgate.net

A notable study explored the use of chiral (pyridyl)imine Iron(II) complexes for the asymmetric transfer hydrogenation of ketones. researchgate.net These catalysts, structurally analogous to complexes of this compound, demonstrated moderate to good catalytic activities. The reaction typically employs isopropanol (B130326) as a hydrogen source and a base co-catalyst. The ligand's structure creates a specific chiral environment around the iron center, which is crucial for inducing enantioselectivity in the product alcohol. The catalytic cycle is believed to involve the formation of an iron-hydride species, which then delivers the hydride to the ketone substrate.

Below is a summary of the catalytic performance of an exemplary Fe(II) complex in the transfer hydrogenation of acetophenone, illustrating the influence of the base on the reaction's efficiency.

| Entry | Base | Conversion (%) | Turnover Number (TON) |

|---|---|---|---|

| 1 | KOH | 58 | 387 |

| 2 | NaOH | 51 | 340 |

| 3 | KOtBu | 65 | 433 |

| 4 | Na2CO3 | 32 | 213 |

Reaction Conditions: Acetophenone (2 mmol), Catalyst (0.15 mol%), Base (0.15 mol%), i-PrOH (5 mL), 80 °C, 12 h.

Cycloaddition Reactions

While direct catalysis of cycloaddition reactions by simple pyridin-2-yl-amine metal complexes is not extensively documented, these complexes can serve as Lewis acid catalysts. By coordinating to one of the reactants, the metal-ligand complex can lower the energy of the reaction's transition state, thereby accelerating the rate of cycloaddition. For example, Iron(II) complexes have been used to catalyze [2+2+2] cycloadditions between diynes and nitriles to construct pyridine rings. researchgate.net

In such a scenario, a complex of this compound with a suitable metal could activate an electron-deficient olefin or alkyne, making it more susceptible to nucleophilic attack by a diene in a Diels-Alder reaction. The specific stereochemical and electronic properties imparted by the ligand would be critical in determining the efficiency and selectivity of the transformation. Related reactions, such as the [3+2] cycloaddition of pyridinium (B92312) ylides, highlight the versatility of the pyridine scaffold in constructing complex heterocyclic systems. researchgate.net

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines. wikipedia.orgresearchgate.net Catalysis by late transition metals is a key strategy for achieving this transformation. libretexts.orgorganic-chemistry.org Recent research has shown that 2-aminopyridine (B139424) derivatives can be effective reagents in iridium-catalyzed remote hydroamination of internal alkenes. nih.gov This process involves catalyst-controlled isomerization of an internal alkene to a terminal one, followed by a regioselective hydroamination step.

In this system, the 2-aminopyridine substrate adds to the terminal alkene, yielding the linear amine product with high selectivity. The catalyst, featuring a bisphosphine ligand, navigates the reaction pathway to favor isomerization over direct hydroamination of the internal double bond. The use of an N-alkylated aminopyridine like this compound in such a system could be advantageous, potentially improving catalyst solubility and preventing competitive N-H activation at the ligand itself.

Evaluation of Catalytic Efficiency and Selectivity

The performance of a catalyst is quantitatively measured by its ability to convert substrate to product efficiently and selectively. Key metrics for this evaluation are Turnover Number (TON) and Turnover Frequency (TOF).

Turnover Numbers (TON) and Turnover Frequencies (TOF)

Turnover Number (TON) represents the total number of moles of substrate that one mole of catalyst can convert into product before becoming deactivated. Turnover Frequency (TOF) is the TON per unit of time, reflecting the speed of the catalyst. These values are critical for assessing the practical utility of a catalytic system.

For the (pyridyl)imine Fe(II) complexes in transfer hydrogenation reactions, TONs are influenced by factors such as the substrate, catalyst loading, and the nature of the base used. researchgate.net The data indicates that under optimized conditions, these catalysts can achieve several hundred turnovers.

| Substrate | Conversion (%) | Turnover Number (TON) |

|---|---|---|

| Acetophenone | 65 | 433 |

| 4-Methylacetophenone | 72 | 480 |

| 4-Methoxyacetophenone | 78 | 520 |

| 4-Chloroacetophenone | 55 | 367 |

| Propiophenone | 61 | 407 |

Reaction Conditions: Substrate (2 mmol), Catalyst (0.15 mol%), KOtBu (0.15 mol%), i-PrOH (5 mL), 80 °C, 12 h.

Mechanistic Studies of Catalyzed Reactions

Kinetic Analysis and Rate Law Determination

Kinetic studies are crucial for determining the rate law of a catalytic reaction, which provides insights into the reaction mechanism, including the identification of the rate-determining step. A kinetic investigation of the pyridinolysis of thiocarbonates, for example, revealed a biphasic Brønsted-type plot, suggesting a change in the rate-determining step with the basicity of the pyridine nucleophile researchgate.netresearchgate.net. Such studies, if applied to catalytic systems involving this compound, would involve systematically varying the concentrations of the catalyst, substrates, and any additives, while monitoring the reaction rate. The data obtained would be used to derive a rate equation, which can support or refute a proposed catalytic cycle.

Identification of Intermediates (e.g., Metallacycles)

The identification of intermediates, such as metallacycles, is a key component of mechanistic elucidation. These species are often transient and require specialized techniques for their detection and characterization. In palladium(II)-catalyzed oxidative cascade cyclization reactions of anilides, mechanistic studies have provided evidence for the involvement of intermediate palladium complexes researchgate.net. Spectroscopic techniques such as NMR, IR, and X-ray crystallography are invaluable for characterizing these intermediates. While direct evidence for metallacycles in catalysis with this compound is not available, the principles of their formation and role in catalytic cycles are well-established in organometallic chemistry.

Role of Spin Crossover in Catalytic Cycles

In catalysis involving first-row transition metals like iron, the spin state of the metal center can play a crucial role in the catalytic cycle. Spin crossover (SCO) is a phenomenon where a metal complex can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature or light mdpi.comresearchgate.netnih.govmdpi.comacs.org. This change in spin state is accompanied by changes in the metal-ligand bond lengths and the reactivity of the complex mdpi.comacs.org.

The table below summarizes the key aspects of mechanistic studies in catalysis.

| Mechanistic Aspect | Key Information Gained | Common Investigative Techniques |

| Kinetic Analysis | Rate law, rate-determining step | Monitoring reaction progress under varying concentrations. |

| Intermediate Identification | Structure and role of transient species | NMR, IR, X-ray crystallography, Mass Spectrometry. |

| Pathway Elucidation | Sequence of elementary steps | Isotope labeling studies, DFT calculations, trapping experiments. |

| Spin Crossover | Influence of metal spin state on reactivity | Magnetic susceptibility measurements, Mössbauer spectroscopy, DFT calculations. |

Catalyst Stability and Recyclability Studies

The practical utility of a catalyst is heavily dependent on its stability under reaction conditions and its ability to be recovered and reused over multiple cycles. For catalysts derived from this compound, particularly those involving expensive metals like palladium, stability and recyclability are of paramount importance.

Catalyst deactivation can occur through various mechanisms, including aggregation of metal nanoparticles, leaching of the active metal species into the reaction mixture, and chemical degradation of the ligand or the support material nih.govnih.govmdpi.com. Several strategies can be employed to enhance the stability and recyclability of these catalysts:

Immobilization on a Solid Support: Anchoring the this compound metal complex onto a solid support, such as silica (B1680970), polymers, or halloysite (B83129) nanotubes, can prevent the aggregation of the active species and facilitate catalyst recovery by simple filtration nih.govnih.govmdpi.com. For example, palladium nanoparticles immobilized on the amine-functionalized lumen of halloysite have demonstrated superior stability and recyclability in hydrogenation reactions mdpi.com.

Use of Supported Ionic Liquid Phases (SILPs): SILP catalysts, where a pyridinium-containing ionic liquid phase is grafted onto a solid support, have been shown to effectively stabilize palladium nanoparticles and minimize leaching in aminocarbonylation reactions nih.govrsc.org.

Encapsulation in Porous Polymers: Encapsulating the palladium complex within the pores of a hypercrosslinked polymer can physically trap the active species, preventing aggregation and leaching, leading to excellent recyclability over multiple runs nih.gov.

Recyclability is typically assessed by performing multiple consecutive reaction cycles with the same batch of catalyst. The catalytic activity, selectivity, and the physical state of the catalyst are monitored after each cycle. For instance, a palladium catalyst supported on a pyridinium ionic liquid phase was successfully recycled four times without a significant loss of activity in the synthesis of α-ketoamides nih.gov. Similarly, a hypercrosslinked polymer-supported palladium catalyst could be reused for nine cycles without a significant drop in activity nih.gov.

The table below provides a summary of strategies to enhance catalyst stability and recyclability.

| Strategy | Mechanism of Stabilization | Advantages |

| Immobilization on Solid Support | Prevents aggregation, facilitates recovery. | Easy separation, potential for continuous flow reactions. |

| Supported Ionic Liquid Phase (SILP) | Stabilizes metal nanoparticles, reduces leaching. | High dispersion of active species, enhanced stability. |

| Encapsulation in Porous Polymers | Physical confinement of the active species. | High resistance to aggregation and leaching, excellent recyclability. |

Molecular Interactions and Supramolecular Organization

Hydrogen Bonding in Solution and Solid State

The pyridin-2-yl-amine moiety of Decyl-pyridin-2-yl-amine is capable of forming significant hydrogen bonds. The secondary amine proton (-NH-) can act as a hydrogen bond donor, while the lone pair of electrons on the pyridine (B92270) nitrogen atom and the amino nitrogen can act as hydrogen bond acceptors.

In the solid state , this compound molecules are expected to form intermolecular N-H···N hydrogen bonds, a common feature in the crystal structures of 2-aminopyridine (B139424) derivatives. nih.goviucr.orgresearchgate.net These interactions can lead to the formation of well-ordered supramolecular architectures, such as chains or two-dimensional networks. nih.gov The presence of the long decyl chain will influence the crystal packing, likely leading to segregated domains of hydrophilic headgroups and hydrophobic tails.

In solution , the hydrogen bonding behavior is dependent on the nature of the solvent. In protic solvents like methanol (B129727), the molecule can form intermolecular hydrogen bonds with the solvent molecules. nih.gov Theoretical studies on 2-aminopyridine and its derivatives in methanol have shown that these intermolecular hydrogen bonds are strengthened in the electronically excited state. nih.gov In aprotic solvents, self-association through N-H···N hydrogen bonding to form dimers or larger aggregates can be expected. Spectroscopic techniques such as NMR can be employed to study these interactions in solution by monitoring changes in the chemical shift of the NH proton upon dilution or temperature variation. mdpi.commdpi.com

Table 1: Representative Hydrogen Bond Parameters in 2-Aminopyridine Derivatives

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Energy (kcal/mol) |

| N-H···N | 2.9 - 3.2 | 160 - 180 | 3 - 7 |

| N-H···O (with solvent) | 2.8 - 3.1 | 150 - 170 | 4 - 8 |

Note: The data in this table are representative values for 2-aminopyridine derivatives and are intended to provide an estimate of the expected parameters for this compound.

Hydrophobic Interactions due to the Decyl Chain

The length of the alkyl chain plays a crucial role in the strength of these hydrophobic interactions. Longer alkyl chains lead to a greater hydrophobic effect and a more pronounced tendency for the molecules to aggregate. acs.orgresearchgate.net This is because a larger nonpolar surface area disrupts the hydrogen-bonding network of water to a greater extent, making the aggregation of the hydrophobic tails energetically favorable. quora.com

In the context of this compound, the hydrophobic interactions between the decyl chains are expected to be a dominant force in the formation of micelles and other aggregates in polar solvents. These interactions will also govern the molecule's partitioning between aqueous and non-aqueous phases and its adsorption at interfaces. The flexibility of the decyl chain allows for efficient packing within the hydrophobic cores of these aggregates.

Table 2: Influence of the Decyl Chain on the Properties of this compound

| Property | Expected Influence of the Decyl Chain |

| Water Solubility | Decreased due to the large hydrophobic moiety. |

| Critical Micelle Concentration (CMC) | Lowered in comparison to analogues with shorter alkyl chains. |

| Adsorption at Interfaces | Enhanced at hydrophobic surfaces and air-water interfaces. |

| Stability of Aggregates | Increased due to strong van der Waals forces between the chains. |

Cation-π and π-π Stacking Interactions

The pyridine ring of this compound can participate in both cation-π and π-π stacking interactions, which are important non-covalent forces in supramolecular chemistry.

Cation-π interactions occur between the electron-rich π-system of the pyridine ring and a cation. While this compound itself is not cationic, in acidic conditions, the pyridine nitrogen can be protonated, forming a pyridinium (B92312) cation. This cation can then interact favorably with the π-face of another pyridine ring. These interactions are significant in stabilizing protein structures and in molecular recognition.

π-π stacking interactions are non-covalent interactions between aromatic rings. In the case of this compound, the pyridine rings of adjacent molecules can stack on top of each other. The geometry of this stacking can vary, including face-to-face and edge-to-face arrangements. These interactions, driven by a combination of van der Waals forces and electrostatic interactions, contribute to the stability of self-assembled structures. In the solid state, π-π stacking can play a significant role in the crystal packing, often observed in conjunction with hydrogen bonding. mdpi.com

Self-Assembly and Aggregation Phenomena

As an amphiphilic molecule, this compound exhibits a strong tendency to self-assemble in solution to form various ordered aggregates. This behavior is driven by the desire to minimize the unfavorable interactions between the hydrophobic decyl tails and the polar solvent, while maximizing the favorable interactions of the hydrophilic pyridin-2-yl-amine headgroups with the solvent.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), this compound molecules are expected to aggregate to form micelles. nih.gov These are typically spherical structures with a hydrophobic core composed of the decyl chains and a hydrophilic corona of the pyridin-2-yl-amine headgroups exposed to the water. The formation of such thermodynamically stable nano-aggregates is a hallmark of amphiphilic molecules. nih.gov

Depending on factors such as concentration, temperature, and the presence of salts, other ordered structures like cylindrical micelles, bilayers, and vesicles may also be formed. The interplay of hydrogen bonding between the headgroups and hydrophobic interactions between the tails will determine the specific morphology of the self-assembled structures.

The length of the alkyl chain has a profound impact on the self-assembly properties of amphiphilic molecules. For a homologous series of N-alkyl-pyridin-2-yl-amines, an increase in the alkyl chain length is expected to have the following effects:

Decreased Critical Micelle Concentration (CMC): A longer alkyl chain increases the hydrophobicity of the molecule, making it less soluble in water and promoting aggregation at lower concentrations. researchgate.netquora.com

Increased Aggregate Size: Longer alkyl chains lead to the formation of larger micelles with a greater aggregation number.

Changes in Aggregate Morphology: A longer alkyl chain can favor the formation of more complex structures, such as cylindrical micelles or vesicles, over spherical micelles.

Studies on other amphiphilic systems have consistently shown that increasing the length of the hydrophobic tail enhances the driving force for self-assembly and leads to more stable and well-defined aggregates. nih.govacs.org

Interactions with Surfaces and Interfaces (e.g., in extraction systems)

The amphiphilic nature of this compound makes it surface-active, meaning it will preferentially adsorb at interfaces between phases of different polarity, such as an air-water or an oil-water interface. At such interfaces, the molecule will orient itself with the hydrophilic pyridin-2-yl-amine headgroup in the aqueous phase and the hydrophobic decyl tail in the non-polar phase (air or oil).

This behavior is particularly relevant in solvent extraction systems . In a liquid-liquid extraction process involving an aqueous and an organic phase, this compound can act as an extractant or a phase transfer catalyst. It will reside at the interface and facilitate the transfer of species from one phase to another. The pyridine nitrogen and the amino group can coordinate with metal ions in the aqueous phase, and the hydrophobic decyl chain will promote the solubility of the resulting complex in the organic phase.

The efficiency of such an extraction system will be influenced by the molecule's ability to form stable aggregates and its partitioning behavior between the two phases, both of which are strongly dependent on the molecular interactions discussed above.

Derivatization Strategies and Structure Property Relationship Spr Studies

Modification of the Pyridine (B92270) Ring

The pyridine ring of Decyl-pyridin-2-yl-amine offers multiple positions for substitution, allowing for precise electronic and steric modifications. These changes can profoundly influence the molecule's behavior as a base and as a ligand in coordination chemistry.

The basicity of the this compound is primarily determined by the lone pair of electrons on the pyridine ring's nitrogen atom. The availability of this lone pair for protonation can be modulated by introducing substituents onto the ring. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—is critical. researchgate.netscribd.com

Electron-Donating Groups (EDGs): Groups such as alkyls (e.g., methyl, -CH₃) increase the electron density on the pyridine nitrogen through an inductive effect (+I). pharmaguideline.com This enhances the basicity of the molecule, making it a stronger proton acceptor.

Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO₂) decrease the electron density on the nitrogen via inductive (-I) and/or resonance (-M) effects. scribd.com This makes the lone pair less available for protonation, thereby reducing the molecule's basicity. researchgate.net

These changes in basicity directly impact the compound's properties as a ligand. A higher electron density on the pyridine nitrogen generally results in a stronger coordination bond with metal centers. The ability to tune the pKa value through substitution is a key strategy in designing ligands with specific affinities for different metal ions.

Table 1: Predicted Effects of Pyridine Ring Substituents on the Basicity of this compound Analogs This table presents illustrative data based on established principles of substituent effects on pyridine basicity.

| Substituent | Position on Pyridine Ring | Electronic Effect | Predicted Change in pKa | Impact on Ligand Properties |

|---|---|---|---|---|

| -CH₃ | 4 | Electron-Donating (+I) | Increase | Stronger σ-donor, enhanced coordination |

| -Cl | 4 | Electron-Withdrawing (-I) | Decrease | Weaker σ-donor, reduced coordination |

| -NO₂ | 4 | Electron-Withdrawing (-I, -M) | Significant Decrease | Poor σ-donor, significantly weakened coordination |

The functionality of this compound as a ligand can be expanded by introducing additional atoms capable of coordinating to a metal center. This strategy transforms the molecule from a simple monodentate ligand (coordinating only through the pyridine nitrogen) into a more complex bidentate or polydentate chelating agent. nih.gov

For instance, attaching another heterocyclic ring containing a donor atom, such as a second pyridine, an imidazole (B134444), or a pyrazole, can create a bidentate ligand. acs.orgresearchgate.net This chelation effect typically results in the formation of more stable metal complexes compared to those formed with analogous monodentate ligands. The introduction of functional groups like cyano (-CN) or carboxyl (-COOH) can also provide additional coordination sites or alter the electronic landscape of the molecule. nih.gov The synthesis of such derivatives often involves multi-step reactions or multicomponent reaction strategies. nih.govresearchgate.net

Table 2: Functional Groups for Creating Polydentate Ligands from a this compound Scaffold

| Added Functional Group | Potential Coordination Site(s) | Resulting Ligand Type |

|---|---|---|

| 2-pyridyl | Nitrogen of the second pyridine ring | Bidentate (N,N') |

| Imidazol-2-yl | Nitrogen of the imidazole ring | Bidentate (N,N') |

| Carboxyl (-COOH) | Oxygen atoms of the carboxyl group | Bidentate (N,O) |

Modification of the Decyl Alkyl Chain

The N-decyl chain is not merely a passive component; its structure significantly influences the molecule's physical properties, including solubility, melting point, and self-assembly behavior.

Altering the length of the n-alkyl chain is a straightforward method to control the hydrophobicity of the molecule. Extending the chain from decyl (C10) to dodecyl (C12) or longer increases the nonpolar character of the compound. This modification has predictable consequences for its physical properties.

Hydrophobicity: Longer alkyl chains lead to lower solubility in polar solvents like water and increased solubility in nonpolar organic solvents.

Intermolecular Forces: The strength of van der Waals interactions between molecules increases with chain length, which typically results in higher melting and boiling points. researchgate.net

Solid-State Packing: The length of the alkyl chain can influence how molecules arrange themselves in a crystal lattice, which in turn can affect properties like fluorescence in the solid state for related compounds. rsc.org

Table 3: Comparison of Predicted Physicochemical Properties for N-Alkyl-pyridin-2-yl-amine Analogs with Varying Chain Lengths Data calculated based on chemical structure.

| Compound Name | Alkyl Chain | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |

|---|---|---|---|---|

| N-Octyl-pyridin-2-yl-amine | C₈H₁₇ | C₁₃H₂₂N₂ | 206.33 | 3.73 |

| This compound | C₁₀H₂₁ | C₁₅H₂₆N₂ | 234.38 | 4.71 |

Introducing structural complexity into the alkyl chain, such as branching or double bonds, can dramatically alter the molecule's physical properties compared to its linear, saturated counterpart.

Branching: Creating an isomeric form with a branched alkyl chain (e.g., substituting the n-decyl group with a 2-ethylhexyl group) disrupts the efficiency of crystal packing. This disruption typically leads to a lower melting point and can increase solubility. nih.gov Branched chains are sterically more hindered, which can affect reaction kinetics and binding interactions. nih.gov

Unsaturation: The presence of one or more double bonds (unsaturation) introduces geometric constraints. A cis-double bond, for example, creates a rigid "kink" in the chain, which, like branching, hinders orderly packing and can lower the melting point. Unsaturation also provides a site for further chemical reactions, such as addition or oxidation.

The structure of the alkyl chain is a primary determinant of how the molecule interacts with solvent molecules and with other molecules of its kind.

Solvation: The balance between the polar aminopyridine head and the nonpolar alkyl tail gives the molecule amphiphilic properties. Longer, linear chains enhance the hydrophobic character, driving aggregation in polar solvents to minimize unfavorable interactions between the tails and the solvent. In contrast, branched chains can lead to a less organized solvation shell, which can paradoxically increase solubility in some cases due to entropic factors. nih.gov

Intermolecular Interactions: Linear alkyl chains allow for maximal surface area contact between adjacent molecules, maximizing van der Waals forces and leading to more ordered solid phases and higher melting points. Branching reduces this effective surface area, weakening intermolecular forces and favoring liquid or less-ordered solid states. rsc.org These modifications directly influence the material's bulk properties, such as viscosity and thermal behavior. nih.gov

Exploration of Alternative N-Substituents Beyond Simple Alkyl Chains

The exploration of N-substituents for the pyridin-2-yl-amine scaffold far transcends simple alkyl chains like the decyl group. Researchers are actively investigating a diverse array of moieties to modulate the electronic, steric, and physicochemical properties of the parent molecule. The goal is to fine-tune the compound for specific applications, ranging from medicinal chemistry to materials science.

Strategies often involve replacing the alkyl group with aromatic, heteroaromatic, or functionalized aliphatic groups. For instance, the synthesis of N-arylpyrimidin-2-amine derivatives has been achieved through methods like the Buchwald-Hartwig amination, which allows for the coupling of various aryl groups to the 2-aminopyrimidine (B69317) core. mdpi.com This introduces π-systems that can engage in different intermolecular interactions.

Furthermore, derivatization can lead to the formation of N-(pyridin-2-yl)amides and N-(pyridin-2-yl)imidates. rsc.orgmdpi.com These modifications are significant as they introduce carbonyl or imino functionalities, which can act as hydrogen bond acceptors or coordination sites for metal ions. Such synthetic routes provide access to a library of compounds with varied electronic and structural features, moving well beyond the hydrophobic nature of a simple decyl chain. The introduction of such groups can modulate lipophilicity, improve aqueous solubility, and enhance metabolic stability, which are critical parameters in drug design. nih.govmdpi.com The ability to introduce these varied substituents allows for the creation of extensive compound libraries for screening in biological or catalytic systems.

Systematic Correlation of Structural Modifications with Chemical Properties

Understanding the relationship between a molecule's structure and its resulting properties is a fundamental goal in chemical science. For this compound and its derivatives, systematic structural modifications allow for the establishment of clear Structure-Property Relationships (SPRs). By methodically altering substituents on the pyridine ring or the amine nitrogen, researchers can directly observe and quantify the impact on the compound's behavior.

Studies on related amine compounds have shown that features such as the length and branching of alkyl chains, the presence of cyclic structures, and the addition of electron-withdrawing or electron-donating groups can significantly influence properties like oxidative degradation rates and reactivity. nih.gov For example, longer alkyl chains can decrease degradation rates due to steric hindrance, while cyclic structures often exhibit lower degradation rates. nih.gov These principles provide a framework for predicting how modifications to the this compound core will affect its chemical and physical characteristics.

Ligand Binding Affinities

The pyridin-2-yl-amine motif is a common feature in ligands designed to bind to biological macromolecules or metal ions. Altering the N-substituent is a powerful strategy for tuning binding affinity and specificity. While data on this compound itself is limited, studies on analogous systems provide significant insight.

For example, research on crescent-shaped analogs of netropsin (B1678217) and distamycin A, which bind in the minor groove of DNA, demonstrates the profound impact of subtle structural changes. In one study, replacing a methylpyrrole unit with a pyridine-2-carboxamide (Pyridine-2-carboxamidonetropsin ) or a 1-methylimidazole-2-carboxamide (1-Methylimidazole-2-carboxamidonetropsin ) dramatically altered binding specificity. nih.gov The distamycin tripeptide showed a high affinity for A/T-rich DNA sequences, whereas the pyridine and imidazole analogs exhibited different or reduced specificity, showcasing how replacing one heterocyclic ring with another can retune molecular recognition. nih.gov These findings underscore that replacing the decyl group in this compound with functionalized aromatic or heterocyclic systems could similarly modulate its binding to specific targets.

| Compound | DNA Binding Site | Binding Affinity (M-1) |

|---|---|---|

| Distamycin Tripeptide (D) | 5'-TTTTT-3' | 2.6 x 107 |

| Distamycin Tripeptide (D) | 5'-TGTCA-3' | < 1 x 105 |

| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TTTTT-3' | 2.3 x 105 |

| Pyridine-2-carboxamidonetropsin (2-PyN) | 5'-TGTCA-3' | 2.7 x 105 |

| 1-Methylimidazole-2-carboxamidonetropsin (2-ImN) | 5'-TTTTT-3' | < 5 x 104 |

| 1-Methylimidazole-2-carboxamidonetropsin (2-ImN) | 5'-TGTCA-3' | 1.4 x 105 |

Catalytic Activity and Selectivity

Pyridin-2-yl-amine derivatives are extensively used as ligands in transition metal catalysis. The electronic and steric environment provided by the ligand is crucial in determining the catalytic activity and selectivity of the resulting metal complex. The N-substituent plays a pivotal role in defining this environment.

Studies on pentacoordinate iron(II) complexes with 2,6-bis(imino)pyridyl (BIP) ligands show that the ligand environment directly influences catalyst activity and selectivity in processes like ethylene (B1197577) oligomerization. researchgate.net Modification of the substituents on the imino portion of the ligand, which is analogous to modifying the N-substituent on a pyridin-2-yl-amine, alters the electronic characteristics and steric bulk around the metal center. This, in turn, affects the catalyst's performance. researchgate.net

Similarly, in palladium(II)-amine complexes, the structure of the amine ligand has a significant effect on the reactivity of the complex. mdpi.com For instance, ligands with π-acceptor properties, such as those containing pyridine rings, can increase the electrophilicity of the palladium ion, influencing the kinetics and thermodynamics of subsequent reactions. mdpi.com Therefore, replacing the simple decyl group with a substituent that has different electronic properties (e.g., an aromatic ring with electron-withdrawing groups) would be expected to significantly alter the catalytic properties of a corresponding metal complex.

| Ligand Type | Metal Center | Catalytic Process | Influence of N-Substituent Modification |

|---|---|---|---|

| Bis(imino)pyridine (BIP) | Iron(II) | Ethylene Oligomerization | Directly influences catalyst activity and selectivity through steric and electronic effects. |

| Di- and Tridentate Amines | Palladium(II) | Complex Formation Equilibria | Structure of the amine (aliphatic vs. aromatic, presence of other functional groups) affects reactivity and lability. |

Physical State and Crystal Packing Properties

The N-substituent on a pyridin-2-yl-amine derivative has a profound influence on its solid-state properties, including its physical state (e.g., solid, liquid, oil), melting point, and crystal packing arrangement. The size, shape, and functionality of the substituent dictate the types of intermolecular interactions that can occur, such as van der Waals forces, hydrogen bonding, and π–π stacking.

Replacing the flexible, non-polar decyl chain with rigid, planar, or hydrogen-bonding capable substituents would fundamentally change the intermolecular forces at play, leading to different crystal lattices and, consequently, different physical properties.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine | Monoclinic | P21/c | C-H⋯π interactions |

| {2-[bis(pyridin-2-ylmethyl)amino]ethane-1-thiolato}chloridocadmium(II) | Monoclinic | P21/c | π–π stacking, hydrogen bonding, van der Waals forces |

| 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline | Monoclinic | P21/c | N-H⋯N intermolecular hydrogen bonds, weak C-H⋯Cl interactions |

Advanced Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecules. For analogues of Decyl-pyridin-2-yl-amine, DFT calculations provide a foundational understanding of their behavior at the quantum level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. tandfonline.com

For the parent compound, 2-aminopyridine (B139424) (2AP), the HOMO-LUMO energy gap has been computed using DFT methods. At the B3LYP/6-311G++(d,p) level of theory, the HOMO-LUMO energy gap for 2AP is calculated to be -0.2624 eV. ijret.org This relatively small energy gap suggests that the molecule is polarizable, chemically reactive, and possesses low kinetic stability. ijret.org The HOMO is predominantly located over the pyridine (B92270) ring, while the LUMO is situated on the amino group, indicating that an intramolecular charge transfer from the pyridine ring to the amino group is likely upon electronic excitation. ijret.org

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Aminopyridine | DFT/B3LYP/6-311G++(d,p) | -0.2624 | -0.0709 | -0.1915 |

| 3-Aminopyridine | DFT/B3LYP/6-311G++(d,p) | -0.1915 | -0.0751 | -0.1164 |

| 4-Aminopyridine | DFT/B3LYP/6-311G++(d,p) | -0.2723 | -0.0732 | -0.1991 |

DFT calculations are instrumental in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Gauge-independent atomic orbital (GIAO) calculations using DFT can predict the 1H and 13C NMR chemical shifts. For 4-(Boc-amino) pyridine, a related compound, these calculations have been performed using the B3LYP/6-31+G(d,p) level of theory, showing good correlation with experimental values. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. For 4-(Boc-amino) pyridine, TD-DFT calculations have been used to determine the absorption wavelengths and excitation energies in different media, such as the gas phase and in methanol (B129727) solvent. researchgate.net

IR Spectroscopy: The vibrational frequencies of 2-aminopyridine have been calculated using DFT methods. These theoretical calculations help in the assignment of experimental IR and Raman spectra. For instance, the NH2 stretching modes in 2-aminopyridine are predicted theoretically to be at 3611 cm-1 (asymmetric) and 3489 cm-1 (symmetric). tsijournals.com The NH2 scissoring vibration is calculated to be at 1611 cm-1. tsijournals.com These computed values are generally in good agreement with experimental findings after applying appropriate scaling factors. tsijournals.com

| Vibrational Mode | DFT Calculated | Experimental (IR) | Experimental (Raman) |

|---|---|---|---|

| Asymmetric NH₂ Stretch | 3611 | 3442 | - |

| Symmetric NH₂ Stretch | 3489 | 3300 | - |

| NH₂ Scissoring | 1611 | 1617 | 1628 |

| C-N Stretch | 1315 | 1328 | 1328 |

For a molecule with a flexible alkyl chain like this compound, conformational analysis is crucial for understanding its preferred three-dimensional structures. DFT calculations can be used to determine the relative energies of different conformers (rotational isomers) and to map out the potential energy surface. This allows for the identification of the most stable, low-energy conformations that the molecule is likely to adopt. While specific studies on the decyl derivative are unavailable, such analyses on smaller N-alkyl-2-aminopyridines would reveal the energetic preferences for the orientation of the alkyl chain relative to the pyridine ring.

Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms. By modeling the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. This information is vital for understanding the kinetics and thermodynamics of a chemical transformation. For instance, the synthesis of substituted pyridines can involve complex reaction sequences, and computational modeling can elucidate the most likely pathways. nih.gov

Prediction of Molecular Interactions and Self-Assembly Characteristics

The structure of this compound, with its polar aminopyridine head group and a long nonpolar decyl tail, suggests the potential for self-assembly. Computational methods can be used to predict how these molecules might interact with each other and with solvents. The pyridine nitrogen and the amino group can participate in hydrogen bonding, while the decyl chains can engage in van der Waals interactions. These non-covalent interactions are the driving forces for self-assembly into structures like micelles or layers. Theoretical studies on simpler aminopyridines have investigated intermolecular interactions, such as hydrogen bonding in dimer formation. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

A typical QSPR study involves the calculation of a set of molecular descriptors that numerically represent the chemical structure of a compound. These descriptors can be categorized into several classes:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations and describe electronic properties such as orbital energies (HOMO, LUMO), partial charges, and dipole moments.

Constitutional descriptors: These reflect the molecular composition, such as molecular weight and atom counts.

For this compound, a QSPR model would seek to establish a regression equation of the form:

Property = f(Descriptor 1, Descriptor 2, ..., Descriptor n)